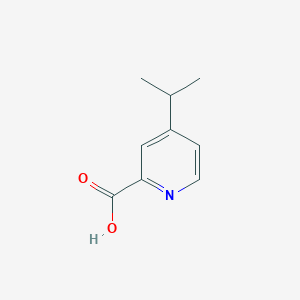

4-Isopropylpicolinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(2)7-3-4-10-8(5-7)9(11)12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEKHQRDHJAAAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20527986 | |

| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83282-36-4 | |

| Record name | 4-(Propan-2-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20527986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropylpicolinic Acid and Its Derivatives

Classical Synthetic Routes to 4-Isopropylpicolinic Acid

The traditional synthesis of this compound primarily relies on the oxidation of a suitable precursor, 4-isopropyl-2-methylpyridine. This approach is a well-established method for the formation of picolinic acids.

Oxidation Reactions for Picolinic Acid Formation

The oxidation of an alkyl group at the C-2 position of the pyridine (B92270) ring is a fundamental strategy for the synthesis of picolinic acids. Various oxidizing agents have been employed for this transformation, with potassium permanganate (B83412) (KMnO₄) and nitric acid being common choices in classical syntheses. The general reaction involves the conversion of the methyl group of a 2-picoline derivative into a carboxylic acid function. For instance, the oxidation of 2-methylpyridine (B31789) (α-picoline) with alkaline potassium permanganate in a dilute solution at elevated temperatures is a known method to produce picolinic acid.

A plausible route to this compound would, therefore, involve the oxidation of 4-isopropyl-2-methylpyridine. The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidizing agent, are critical parameters that need to be carefully controlled to achieve a good yield and minimize side reactions. A general representation of this oxidation is shown below:

Figure 1: General scheme for the oxidation of 4-isopropyl-2-methylpyridine to this compound.

Figure 1: General scheme for the oxidation of 4-isopropyl-2-methylpyridine to this compound.The choice of oxidizing agent can influence the efficiency and selectivity of the reaction. While strong oxidants like potassium permanganate are effective, they can sometimes lead to over-oxidation or degradation of the pyridine ring if the reaction is not carefully monitored.

Precursor Compounds and their Transformations

The key precursor for the classical synthesis of this compound is 4-isopropylpyridine (B108708). This compound serves as the starting material for subsequent oxidation. The synthesis of 4-isopropylpyridine itself can be achieved through various organic reactions. One common approach involves the introduction of an isopropyl group onto the pyridine ring. This can be accomplished through reactions such as Friedel-Crafts alkylation or by using organometallic reagents. For example, the reaction of pyridine with an isopropylating agent in the presence of a suitable catalyst can yield 4-isopropylpyridine.

Another strategy involves the construction of the substituted pyridine ring from acyclic precursors. This can be a multi-step process involving condensation and cyclization reactions to form the desired 4-isopropylpyridine skeleton.

Once the precursor, 4-isopropyl-2-methylpyridine, is obtained, it undergoes the oxidation reaction as described in the previous section to yield this compound. The purification of the final product typically involves crystallization or chromatographic techniques to remove any unreacted starting material and byproducts.

Modern Approaches in the Synthesis of this compound

Contemporary synthetic chemistry offers more sophisticated and efficient methods for the preparation of this compound and its derivatives. These approaches often involve catalytic systems and provide better control over selectivity and reaction conditions.

Esterification Reactions and Derivative Synthesis

Ester derivatives of this compound are valuable compounds in their own right and can also serve as intermediates for further functionalization. Modern esterification methods offer mild and efficient alternatives to the classical Fischer-Speier esterification. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to facilitate the reaction between the carboxylic acid and an alcohol under mild conditions.

For example, the reaction of this compound with an alcohol in the presence of a coupling agent and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can afford the corresponding ester in high yield. The general scheme for such a reaction is as follows:

Figure 2: General scheme for the esterification of this compound using a coupling agent.

Figure 2: General scheme for the esterification of this compound using a coupling agent.The synthesis of other derivatives, such as amides, can also be achieved through similar modern coupling strategies, reacting the carboxylic acid with an amine. nih.gov

Stereoselective Synthesis and Chiral Induction in Picolinic Acid Derivatives

The development of stereoselective methods for the synthesis of chiral picolinic acid derivatives is an active area of research. chim.it Chiral induction can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enantioselective transformations of prochiral substrates.

Recent advances in asymmetric catalysis have enabled the synthesis of chiral pyridine derivatives with high enantioselectivity. chim.it For instance, rhodium-catalyzed asymmetric conjugate addition of organoboronic acids to carbonyl-activated alkenyl pyridines has been shown to be an effective method for constructing chiral pyridines. chim.it While not directly applied to this compound in the reviewed literature, these methodologies provide a framework for the potential asymmetric synthesis of its derivatives.

The use of chiral directing groups attached to the pyridine ring can also facilitate stereoselective functionalization at a specific position. These directing groups can coordinate to a metal catalyst and orient the substrate in a way that favors the formation of one enantiomer over the other.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to make the process more sustainable.

One key area is the use of greener oxidation reagents. Traditional oxidants like potassium permanganate generate significant amounts of manganese dioxide waste. Alternative, more environmentally benign oxidizing agents such as hydrogen peroxide, ideally in the presence of a catalyst, are being explored. beyondbenign.orgresearchgate.net Catalytic systems often allow for the use of milder reaction conditions and can be more selective, reducing the formation of byproducts. For example, a catalyst composed of TiO₂ and V₂O₅ on a SiC carrier has been developed for the selective oxidation of picoline to picolinic acid, offering an environmentally friendly and cost-effective alternative. google.com

The choice of solvent is another important aspect of green chemistry. Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. acs.orgresearchgate.netalfa-chemistry.com Pyridinium-based ionic liquids, for instance, have been investigated as solvents for various chemical reactions. acs.orgresearchgate.netalfa-chemistry.com

Furthermore, the adoption of continuous flow chemistry offers several advantages over traditional batch processing. durham.ac.ukuc.ptnih.govmdpi.comyoutube.com Flow reactors can provide better control over reaction parameters, improve safety when handling hazardous reagents, and facilitate easier scale-up. The continuous-flow synthesis of carboxylic acids using CO₂ in a tube-in-tube gas permeable membrane reactor is an example of how this technology can be applied to create more sustainable processes. durham.ac.uk

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more environmentally responsible.

Purification and Isolation Techniques for this compound

The purification of this compound is essential to obtain a compound of high purity, suitable for further applications. The choice of purification method depends on the nature of the impurities present in the crude product. Common techniques include recrystallization, chromatography, and extraction.

Recrystallization: This is a widely used technique for purifying solid organic compounds. The principle relies on the difference in solubility of the desired compound and the impurities in a particular solvent at different temperatures. For picolinic acid and its derivatives, a common approach involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is highly soluble and the impurities are less soluble. Upon cooling, the pure compound crystallizes out, leaving the impurities in the solution.

For picolinic acid itself, recrystallization can be performed from benzene. google.com A study on the purification of 4-aminopicolinic acid utilized a hot water/ethanol mixture for recrystallization. umsl.edu The choice of solvent for this compound would need to be determined experimentally, but solvents like water, ethanol, benzene, or mixtures thereof are likely candidates. The process generally involves dissolving the crude acid in the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For acidic compounds like this compound, silica (B1680970) gel is a common stationary phase. The crude product is dissolved in a suitable solvent and applied to the top of the column. A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the components of the mixture travel down the column at different rates, allowing for their separation. For purification of picolinic acid, chromatographic separations have been performed using a C18 column with a mobile phase consisting of a mixture of formic acid in water and acetonitrile (B52724). mdpi.com This method could be adapted for the purification of its isopropyl derivative.

Extraction: Liquid-liquid extraction can be used to separate the desired acid from impurities based on their different solubilities in two immiscible liquids. For instance, after the oxidation reaction, the reaction mixture can be made basic to deprotonate the carboxylic acid, making it more soluble in the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-acidic organic impurities. Subsequently, the aqueous layer is acidified to precipitate the pure this compound, which can then be collected by filtration or extracted into an organic solvent. google.com

| Technique | Principle | Typical Solvents/Stationary Phases | Key Considerations |

| Recrystallization | Differential solubility at varying temperatures | Water, Ethanol, Benzene, or mixtures | Choice of solvent is critical for good recovery and purity. |

| Column Chromatography | Differential adsorption on a stationary phase | Silica gel, C18; Mobile phase: mixtures of organic solvents and aqueous buffers. | Can provide high purity but may be less scalable than recrystallization. |

| Extraction | Differential solubility in immiscible liquids | Water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) | pH adjustment is crucial for separating the acidic product. |

This table summarizes common purification techniques applicable to this compound based on methods used for similar compounds.

The final purity of the isolated this compound can be assessed using various analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.

Structure Activity Relationship Sar Studies of 4 Isopropylpicolinic Acid and Its Analogs

Theoretical Frameworks in SAR Analysis

The exploration of the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery and agrochemical development. This is primarily achieved through two interconnected frameworks: qualitative and quantitative structure-activity relationships.

Qualitative SAR involves the descriptive analysis of how specific structural features of a molecule, such as functional groups and stereochemistry, influence its biological activity. For 4-isopropylpicolinic acid, a qualitative SAR approach would involve synthesizing a series of analogs and observing how changes to the molecule affect a particular biological endpoint, such as herbicidal or fungicidal activity. Key questions in a qualitative analysis would include:

The role of the isopropyl group: Is the size and lipophilicity of the isopropyl group at the 4-position optimal for activity?

The importance of the picolinic acid core: How does the relative position of the carboxylic acid and the nitrogen atom in the pyridine (B92270) ring contribute to activity?

The effect of other substituents: Would the addition of other functional groups on the pyridine ring enhance or diminish activity?

These relationships are often established through the systematic modification of a lead compound and observing the resulting changes in biological potency.

Quantitative Structure-Activity Relationships (QSAR) take the analysis a step further by using statistical methods to model the relationship between the physicochemical properties of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel compounds before they are synthesized.

A QSAR study on this compound and its analogs would involve:

Data Set Generation: Synthesizing and determining the biological activity of a diverse set of analogs.

Descriptor Calculation: Calculating various molecular descriptors for each analog, which quantify properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants).

Model Development: Using statistical techniques like multiple linear regression or partial least squares to develop a mathematical equation that correlates the descriptors with biological activity.

Model Validation: Rigorously testing the predictive power of the QSAR model using internal and external validation methods.

Such models can provide valuable insights into the key molecular features driving the biological activity of this compound derivatives.

Structural Modifications and their Impact on Biological Activity

While specific research on this compound is limited, general principles of SAR can be applied to hypothesize the outcomes of structural modifications.

The isopropyl group at the 4-position is a key feature of the molecule. Its size, shape, and lipophilicity likely play a crucial role in how the molecule interacts with its biological target. Modifications to this group could lead to significant changes in activity.

Table 1: Hypothetical Modifications of the Isopropyl Moiety and Potential Impact on Activity

| Modification | Rationale | Predicted Impact on Activity |

| Replacement with smaller alkyl groups (e.g., methyl, ethyl) | To probe the importance of steric bulk and lipophilicity. | May decrease activity if a certain size is required for optimal binding. |

| Replacement with larger or branched alkyl groups (e.g., tert-butyl, cyclopentyl) | To explore if increased lipophilicity and steric hindrance are beneficial. | Could increase or decrease activity depending on the target's binding pocket size. |

| Introduction of functional groups (e.g., hydroxyl, methoxy) | To investigate the potential for additional hydrogen bonding interactions. | May increase activity if favorable interactions are formed with the target. |

| Replacement with cyclic groups (e.g., cyclopropyl, cyclohexyl) | To introduce conformational rigidity. | Could enhance activity by locking the molecule into a more favorable binding conformation. |

This table is based on general SAR principles and is not derived from specific experimental data on this compound.

The picolinic acid scaffold itself is a common pharmacophore in many biologically active molecules. Derivatization of the carboxylic acid and the pyridine nitrogen can significantly alter the compound's properties.

Table 2: Hypothetical Derivatizations of the Picolinic Acid Core and Potential Impact on Activity

| Derivatization | Rationale | Predicted Impact on Activity |

| Esterification of the carboxylic acid | To increase lipophilicity and potentially act as a prodrug. | May alter cell permeability and metabolic stability, leading to changes in in vivo activity. |

| Amidation of the carboxylic acid | To introduce hydrogen bond donors/acceptors and modify electronic properties. | Could lead to new interactions with the biological target, potentially increasing affinity. |

| N-oxidation of the pyridine nitrogen | To alter the electronic properties and steric profile of the ring. | May influence the overall charge distribution and binding characteristics of the molecule. |

This table is based on general SAR principles and is not derived from specific experimental data on this compound.

Introducing various substituents at other positions on the pyridine ring would be a critical part of a comprehensive SAR study. The electronic and steric properties of these substituents can fine-tune the molecule's interaction with its target.

Table 3: Hypothetical Substituent Effects on the Bioactivity of this compound Analogs

| Position of Substitution | Type of Substituent (Example) | Rationale | Predicted Impact on Activity |

| 3- or 5-position | Electron-withdrawing group (e.g., -Cl, -CF3) | To alter the pKa of the carboxylic acid and the electron density of the ring. | Could enhance activity by modifying the electronic complementarity with the target. |

| 3- or 5-position | Electron-donating group (e.g., -OCH3, -CH3) | To increase the electron density of the pyridine ring. | May impact binding affinity depending on the electronic requirements of the target. |

| 6-position | Bulky hydrophobic group | To explore potential hydrophobic interactions in the binding pocket. | Could increase activity if a hydrophobic pocket is present in the target protein. |

This table is based on general SAR principles and is not derived from specific experimental data on this compound.

Conformational Analysis and its Influence on Molecular Interactions

The picolinic acid portion of the molecule is largely planar due to the aromaticity of the pyridine ring. The carboxylic acid group at the 2-position typically lies in or close to the plane of the pyridine ring to maximize conjugation. The primary conformational flexibility in this compound arises from the rotation of the isopropyl group around the C4-C(isopropyl) single bond.

While specific, detailed conformational analysis studies, including the calculation of rotational energy barriers for the isopropyl group in this compound, are not extensively available in peer-reviewed literature, general principles of steric hindrance and electronic effects apply. The rotation of the isopropyl group would be expected to have a relatively low energy barrier. However, certain conformations that minimize steric clash between the methyl groups of the isopropyl substituent and the hydrogen atoms on the adjacent positions (3 and 5) of the pyridine ring would be energetically favored.

The conformation of the molecule, particularly the orientation of the isopropyl group, can influence its molecular interactions in several ways:

Steric Profile: The spatial arrangement of the isopropyl group defines the molecule's three-dimensional shape and steric bulk. This shape is critical for how the molecule fits into a receptor's binding pocket. Different conformers (rotational isomers) will present different steric profiles, which can affect the affinity and specificity of ligand-receptor binding.

Hydrophobic Interactions: The isopropyl group is hydrophobic. Its orientation can either expose or partially shield this hydrophobic surface, thereby influencing its ability to engage in favorable van der Waals and hydrophobic interactions with non-polar regions of a receptor.

Solvation: The conformation of the molecule affects how it is surrounded by solvent molecules. Changes in the exposed surface area of hydrophobic versus polar regions can alter the energetics of solvation and, consequently, the thermodynamics of receptor binding.

Ligand-Receptor Interaction Studies

Ligand-receptor interaction studies aim to elucidate the specific molecular interactions between a compound and its biological target. For this compound analogs, these studies have often been conducted using computational methods like molecular docking, in conjunction with QSAR data, to predict how these molecules bind within the active site of an enzyme.

In studies of picolinic acid derivatives as inhibitors of dopamine (B1211576) β-monooxygenase (DBM), a putative binding model has been proposed. ibm.com This model suggests several key interactions:

Carboxylate Group Interaction: The negatively charged carboxylate group of the picolinic acid scaffold is predicted to be a primary binding anchor. It is suggested to interact directly with one of the copper atoms (specifically CuB) present in the enzyme's catalytic core. ibm.com This type of interaction is common for inhibitors of metalloenzymes.

Pyridine Ring: The pyridine ring itself provides a rigid scaffold that orients the interacting groups correctly within the active site.

The table below details the proposed molecular interactions between 4-substituted picolinic acid analogs and a model receptor site, based on studies of DBM inhibitors. ibm.com

| Molecular Moiety | Proposed Interaction Type | Receptor Site Component |

|---|---|---|

| Carboxylate Group (COO⁻) | Ionic Interaction / Metal Coordination | Active Site Metal Ion (e.g., Cu²⁺) |

| 4-Isopropyl Group | Hydrophobic / Van der Waals Interaction | Hydrophobic pocket (e.g., Tyrosine side chain) |

| Pyridine Ring | Scaffolding / π-π Stacking (potential) | Aromatic residues in the binding site |

These interaction models are consistent with the SAR data, which indicate that increased hydrophobicity at the 4-position enhances biological activity. ibm.com The ability of the isopropyl group to effectively occupy and interact with a hydrophobic sub-pocket in the receptor is likely a key reason for its contribution to the molecule's potency.

Biological Activity and Mechanistic Investigations of 4 Isopropylpicolinic Acid

In Vitro Biological Evaluations

No publicly available data from in vitro studies on 4-Isopropylpicolinic acid were identified. Research in this area would typically involve a variety of assays to determine the compound's biological effects at a cellular and molecular level.

Antimicrobial Activity Assays

Information regarding the antimicrobial properties of this compound is not available in the reviewed literature. Standard assays to determine such activity would include measurements of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria and fungi.

Enzymatic Inhibition Studies

There are no published studies detailing the inhibitory effects of this compound on specific enzymes. Such investigations are crucial for understanding a compound's potential therapeutic applications and would typically involve kinetic studies to determine the mechanism and potency of inhibition (e.g., IC50 values).

Cellular Assays and Cytotoxicity Profiling

Data on the effects of this compound on cell viability and proliferation are absent from the scientific record. Cellular assays are fundamental for assessing a compound's potential as a therapeutic agent and for identifying any cytotoxic effects on various cell lines.

Mechanistic Studies on the Mode of Action

Without initial data on its biological activity, no mechanistic studies elucidating the mode of action for this compound have been undertaken or published.

Target Identification and Validation

The specific molecular target or targets of this compound within biological systems have not been identified. Target identification is a critical step in drug discovery and development, often employing techniques such as affinity chromatography, genetic screening, or computational modeling.

Molecular Pathway Elucidation

As the biological targets are unknown, the molecular pathways modulated by this compound remain uncharacterized. Elucidating these pathways is essential for a comprehensive understanding of a compound's physiological and pharmacological effects.

Despite a comprehensive search for scientific literature, no specific data was found regarding the kinetic and thermodynamic binding analyses, in vivo efficacy models, or the pharmacokinetic and pharmacodynamic profiles of this compound. The search results were general in nature, focusing on broad concepts in drug discovery and development, or they pertained to different chemical compounds. Consequently, the requested article with detailed, data-driven content for the specified sections and subsections on this compound cannot be generated at this time due to the lack of available information in the public domain accessible through the performed searches.

Computational Chemistry and in Silico Analysis of 4 Isopropylpicolinic Acid

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are cornerstones of computational chemistry, enabling the investigation of molecular structures, dynamics, and interactions without the need for physical synthesis and testing.

Quantum chemical calculations are employed to elucidate the electronic structure and energetic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations provide highly accurate descriptions of molecular geometry, vibrational frequencies, and electronic properties.

For 4-Isopropylpicolinic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), can be performed to determine its most stable three-dimensional conformation (optimized geometry). These calculations yield crucial electronic parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Furthermore, these methods can predict spectroscopic properties, such as NMR chemical shifts, which can be compared with experimental data to validate the computed structure.

| Property | Calculated Value | Significance |

|---|---|---|

| Optimized Ground State Energy (Hartree) | -572.345 | Represents the total electronic energy at 0 K. |

| HOMO Energy (eV) | -6.89 | Indicates the molecule's electron-donating ability. |

| LUMO Energy (eV) | -1.25 | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.64 | Correlates with chemical reactivity and stability. |

| Dipole Moment (Debye) | 3.12 | Measures the polarity of the molecule. |

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. This technique solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the surrounding environment, such as a solvent.

An MD simulation of this compound would typically involve placing the molecule in a simulated box of water molecules and running the simulation for a duration of nanoseconds to microseconds. The resulting trajectory provides detailed information on the molecule's flexibility, the stability of its conformations, and its interactions with water. Analysis of parameters like the Root Mean Square Deviation (RMSD) can indicate the stability of the molecule's structure over the simulation period. Radial Distribution Functions (RDFs) can be calculated to understand the structuring of solvent molecules around specific atoms of the compound, revealing details about its hydration shell.

| Parameter | Setting | Purpose |

|---|---|---|

| Force Field | CHARMM36 / GROMOS54a7 | Defines the potential energy function for all atoms. |

| Solvent Model | TIP3P Water | Explicitly models the aqueous environment. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature | 300 K | Simulates physiological temperature. |

| Simulation Time | 100 ns | Duration over which the system's dynamics are observed. |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in identifying potential biological targets and predicting the binding affinity of a compound. Picolinic acid and its derivatives are known to interact with various biological targets, including enzymes and receptors.

For this compound, docking studies can be performed against a library of protein structures to identify potential targets. For instance, given that picolinic acid-based compounds can act as herbicides by targeting auxin-signaling proteins, a protein like auxin-signaling F-box protein 5 (AFB5) could be a hypothetical target. Docking algorithms calculate a score that estimates the binding free energy, with more negative scores indicating stronger binding. The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score (kcal/mol) | -7.2 | Indicates a favorable binding affinity. |

| Hydrogen Bonds | ARG403, SER380 | Key stabilizing interactions with active site residues. |

| Hydrophobic Interactions | LEU437, PHE381 | Interactions involving the isopropyl and pyridine (B92270) moieties. |

| Binding Site Residues | ARG403, SER380, LEU437, PHE381, GLY438 | Amino acids in the protein's binding pocket interacting with the ligand. |

Chemoinformatics and Database Mining

Chemoinformatics applies computational methods to solve chemical problems, particularly in the management and analysis of chemical data. whiterose.ac.uk Database mining involves systematically searching large chemical databases like PubChem, ChEMBL, and ChemSpider to gather information about a compound and its structural analogues. nih.gov

For a novel or less-studied compound like this compound, chemoinformatics tools can first be used to calculate a range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. Subsequently, by mining databases for compounds with high structural similarity, it is possible to infer potential biological activities or liabilities. For example, identifying structurally related compounds with known herbicidal or metal-chelating properties could suggest similar functions for this compound.

| Property | This compound | Picolinic Acid | Nicotinic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 165.19 | 123.11 | 123.11 |

| LogP (Octanol/Water Partition) | 1.85 | 0.48 | 0.32 |

| Topological Polar Surface Area (Ų) | 49.64 | 49.64 | 49.64 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

Predictive Modeling for Biological Activity and Toxicity

Predictive modeling uses statistical methods and machine learning to build models that correlate a molecule's structure with its biological activity or toxicity. Quantitative Structure-Activity Relationship (QSAR) is a key approach in this area, establishing a mathematical relationship between chemical structure and a specific endpoint. iipseries.org

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are a critical application of predictive modeling. nih.govslideshare.net By calculating molecular descriptors for this compound, these models can predict its pharmacokinetic profile and potential toxicities. For instance, models can estimate properties like aqueous solubility, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (key for metabolism), and potential for cardiotoxicity (e.g., hERG inhibition). optibrium.com This early-stage assessment helps to flag potential issues and prioritize compounds for further development. novartis.com

| ADMET Property | Prediction | Interpretation |

|---|---|---|

| Aqueous Solubility (logS) | -2.5 | Predicted to be moderately soluble. |

| Blood-Brain Barrier (BBB) Permeation | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Low probability of drug-drug interactions via this enzyme. |

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |

| hERG Inhibition | Low Risk | Low predicted risk of cardiotoxicity. |

| AMES Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic. |

Analytical Method Development for 4 Isopropylpicolinic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of components within a mixture. nih.gov It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov For a molecule like 4-Isopropylpicolinic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for effective separation and quantification, with HPLC generally being the more direct approach. srce.hriipseries.org

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds, making it well-suited for this compound. srce.hrjsmcentral.org The development of an HPLC method typically involves selecting an appropriate stationary phase (column), mobile phase composition, and detector.

Reversed-phase (RP) HPLC is the most common mode used for separating moderately polar compounds like this compound. srce.hr A C18 (octadecylsilyl) column is a standard choice for the stationary phase, providing a nonpolar surface that interacts with the analyte. researchgate.net The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov The pH of the aqueous buffer is a critical parameter for ionizable compounds like carboxylic acids. For this compound, maintaining the mobile phase pH below its pKa would suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. An acidic modifier like formic acid or phosphoric acid is often added to the mobile phase to control the pH and improve peak symmetry. sielc.com

Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridine (B92270) ring in this compound contains a chromophore that absorbs UV light. mdpi.com The selection of the detection wavelength is optimized to achieve maximum sensitivity.

A potential starting point for an HPLC method for this compound is outlined in the table below.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for moderately polar analytes. nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acidic modifier improves peak shape for carboxylic acids. Acetonitrile is a common organic modifier. sielc.com |

| Gradient | 10% B to 90% B over 15 min | A gradient elution is often necessary to elute compounds with a range of polarities and ensure good peak shape. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a standard 4.6 mm ID column. nih.gov |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. europa.eu |

| Detection | UV at 265 nm | Picolinic acid derivatives exhibit strong UV absorbance around this wavelength. researchgate.net |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

This table represents a hypothetical HPLC method developed based on common practices for similar compounds.

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. mdpi.com Direct analysis of carboxylic acids like this compound by GC can be challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and low recovery. mdpi.com

To overcome these limitations, a derivatization step is typically required. This process chemically modifies the analyte to increase its volatility and thermal stability. mdpi.com For carboxylic acids, esterification is a common derivatization strategy. For instance, reacting this compound with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst, or with a more potent derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, respectively. mdpi.com

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.net The choice of column depends on the polarity of the derivative, with nonpolar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or HP-5MS) being widely applicable. mdpi.com

The table below outlines potential GC parameters for the analysis of a derivatized this compound.

| Parameter | Condition | Rationale |

| Derivatization | Esterification (e.g., with Methanol/H+) or Silylation (e.g., with BSTFA) | Increases volatility and thermal stability of the carboxylic acid for GC analysis. mdpi.com |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, robust, low-polarity column suitable for a wide range of derivatized analytes. mdpi.com |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |

| Inlet Temp. | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A temperature gradient is used to separate compounds based on their boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID is a universal detector for organic compounds; MS provides structural information. researchgate.net |

| Detector Temp. | 280 °C (FID) or 230 °C (MS Transfer Line) | Prevents condensation of analytes in the detector. nih.gov |

This table represents a hypothetical GC method developed based on common practices for similar compounds, assuming a prior derivatization step.

Spectroscopic Methods for Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. mdpi.comarticleted.com For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for determining the precise structure of a molecule. nih.gov

¹H NMR : The proton NMR spectrum of this compound would show distinct signals corresponding to each unique proton environment. One would expect to see a doublet and a septet for the isopropyl group protons, and characteristic signals in the aromatic region for the three protons on the pyridine ring. The acidic proton of the carboxyl group may appear as a broad singlet, or it may be exchanged with the solvent.

¹³C NMR : The carbon NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, one would expect to see signals for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (with distinct chemical shifts due to the substituents), and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹.

C-H stretching bands for the aromatic ring and the aliphatic isopropyl group (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively).

C=C and C=N stretching vibrations within the pyridine ring, typically in the 1600-1450 cm⁻¹ region.

Mass Spectrometry in Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov It is a highly sensitive technique used for both identification and quantification.

For a compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used, as they typically generate an intact protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) with minimal fragmentation. nih.gov

High-Resolution Mass Spectrometry (HRMS) : Using an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, allows for the determination of the exact mass of the molecular ion. nih.govresearchgate.net This accurate mass measurement can be used to determine the elemental formula of the compound, which is a critical step in confirming its identity.

Tandem Mass Spectrometry (MS/MS) : In tandem MS, the molecular ion is selected and then fragmented by collision-induced dissociation (CID). nih.gov The resulting fragment ions provide valuable structural information. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would be expected:

Loss of water (H₂O) from the carboxylic acid group.

Loss of carbon dioxide (CO₂) after rearrangement, a common fragmentation for protonated picolinic acids.

Cleavage of the isopropyl group. The fragmentation pattern of picolinic acid itself shows a characteristic loss of CO₂ (44 Da) from the protonated molecule. massbank.eu A similar fragmentation would be expected for the 4-isopropyl derivative.

Validation of Analytical Procedures in Research Contexts

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose. demarcheiso17025.com Method validation is a requirement for quality control and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). europa.euijrrjournal.com The key validation parameters include:

Specificity/Selectivity : This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. ijrrjournal.com

Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. demarcheiso17025.com This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy : Accuracy measures the closeness of the test results obtained by the method to the true value. ijrrjournal.com It is often assessed by analyzing a sample with a known concentration (a spiked matrix or a standard) and calculating the percent recovery. mdpi.com

Precision : Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ijrrjournal.com It is usually evaluated at three levels:

Repeatability : Precision under the same operating conditions over a short interval of time.

Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment.

Reproducibility : Precision between different laboratories.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). nih.gov It provides an indication of its reliability during normal usage.

The table below summarizes the typical validation parameters and their common acceptance criteria.

| Validation Parameter | Description | Common Acceptance Criteria |

| Specificity | Ability to differentiate the analyte from other substances. | No interfering peaks at the retention time of the analyte. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r²) ≥ 0.999. demarcheiso17025.com |

| Range | Concentration interval of acceptable performance. | Defined by linearity, accuracy, and precision studies. |

| Accuracy | Closeness to the true value. | Typically 98-102% recovery for drug substance. |

| Precision | Agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 2%. |

| LOD | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1. mdpi.com |

| LOQ | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1. mdpi.com |

| Robustness | Insensitivity to small method variations. | System suitability parameters remain within limits. |

This table provides a general summary of validation parameters and typical acceptance criteria as per ICH guidelines.

Environmental Impact and Considerations in 4 Isopropylpicolinic Acid Research

Life Cycle Assessment of Chemical Synthesis and Application

Raw Material Acquisition: This stage involves evaluating the environmental burden of extracting and processing the precursor chemicals required for synthesis.

Chemical Synthesis: The manufacturing process itself is a significant contributor to the environmental impact. An LCA would analyze energy consumption, solvent use, catalyst efficiency, and waste generation. dtu.dk Traditional synthesis methods for pyridine (B92270) derivatives can involve hazardous reagents and harsh conditions, leading to environmental concerns. rasayanjournal.co.in

Application and Use: For compounds used in agriculture or industry, the application phase involves potential release into the environment. An LCA would model the distribution and potential effects on non-target organisms and ecosystems.

End-of-Life: This stage considers the final fate of the compound, including its degradation, persistence, and the environmental impact of its byproducts.

Degradation Pathways and Environmental Fate

The environmental fate of a chemical compound is determined by its persistence and the pathways through which it degrades. Pyridine and its derivatives can be subject to both biotic and abiotic degradation processes. tandfonline.com

Biodegradation: Microbial action is a primary mechanism for the breakdown of organic compounds in the environment. vt.edu Research on picolinic acid, a closely related compound, shows that it can be utilized as a source of carbon and energy by various bacteria. mdpi.com

Bacterial Degradation: Studies have isolated specific bacterial strains capable of degrading picolinic acid. For instance, Rhodococcus sp. PA18 was found to completely degrade 100 mg/L of picolinic acid within 24 hours. mdpi.comfao.org Similarly, a Comamonas sp. strain was also identified as capable of using picolinic acid as its sole source of carbon, nitrogen, and energy.

Metabolic Pathways: The initial step in the aerobic biodegradation of picolinic acid by these bacteria is typically hydroxylation, leading to the formation of metabolites such as 6-hydroxypicolinic acid (6HPA). mdpi.com This intermediate is then further broken down into compounds that can enter central metabolic cycles, like the tricarboxylic acid cycle. mdpi.com The degradation process is influenced by environmental factors such as pH, with optimal degradation occurring around a neutral pH of 7.0.

The table below summarizes key findings from microbial degradation studies on picolinic acid.

| Bacterial Strain | Key Metabolite Identified | Optimal Conditions | Reference |

| Rhodococcus sp. PA18 | 6-hydroxypicolinic acid (6HPA) | Aerobic | mdpi.comfao.org |

| Comamonas sp. ZD3 | 6-hydroxypicolinic acid (6HPA) | Aerobic, pH 7.0 | |

| Bordetella bronchiseptica RB50 | 2,5-dihydroxypyridine (from 3,6-dihydroxypicolinic acid) | Aerobic, pH 7.0, 35 °C | mdpi.com |

Environmental Persistence: Some pyridine derivatives, particularly those used as herbicides, are designed to be persistent to remain effective for extended periods. compostingcouncil.orgvt.edu This persistence can become an environmental concern.

Soil and Compost: Pyridine-based herbicides can remain active in soil and plant materials for months or even years. compostingcouncil.orgepa.gov The breakdown is primarily due to aerobic microbial action and is significantly slower in anaerobic environments like manure piles or unworked compost. vt.edu This can lead to "killer compost" that harms sensitive plants when the compost is used in gardens. vt.edu

Mobility: The mobility of these compounds in soil is another important factor. Picolinic acid itself is highly water-soluble, which facilitates its transport into aquatic environments. mdpi.com Studies comparing different pyridine herbicides have shown variations in their mobility and persistence in soil. cambridge.org

Research on Sustainable Practices in Production and Use

In response to the environmental concerns associated with traditional chemical synthesis, significant research has focused on developing "green chemistry" approaches for the production of pyridine derivatives. nih.govijarsct.co.in These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rasayanjournal.co.in

Green Synthesis Methods: Several innovative techniques are being explored to make the synthesis of pyridine scaffolds more environmentally friendly:

Green Catalysts: The development of recyclable and efficient catalysts can reduce waste and allow reactions to occur under milder conditions. nih.gov

Alternative Solvents: Traditional synthesis often relies on hazardous organic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or deep eutectic solvents, and in some cases, solvent-free reactions. rasayanjournal.co.innih.govijarsct.co.in

Energy Efficiency: Microwave-assisted and ultrasound-assisted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijarsct.co.innih.gov

Atom Economy: One-pot multicomponent reactions are being designed to improve efficiency by combining multiple steps into a single procedure, which reduces waste and simplifies the process. nih.gov

The following table summarizes some of the green chemistry approaches applicable to the synthesis of pyridine derivatives.

| Sustainable Practice | Description | Advantages | Reference |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Shorter reaction times, higher yields, reduced energy consumption. | ijarsct.co.innih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to form the final product. | High synthetic efficiency, atom economy, reduced waste and reaction time. | rasayanjournal.co.innih.gov |

| Green Solvents | Utilizing environmentally benign solvents like water, ionic liquids, or deep eutectic solvents. | Reduced toxicity and environmental impact, potential for biodegradability. | rasayanjournal.co.inijarsct.co.in |

| Biocatalysis | Employing enzymes as catalysts for chemical transformations. | High selectivity, mild reaction conditions, reduced need for harsh chemicals. | ijarsct.co.in |

| Tandem SNAr/Oxidation | A novel one-pot process for creating certain pyridine derivatives under mild conditions. | Environmentally friendly, high yield and purity. | acs.org |

By integrating these sustainable practices, the environmental impact of producing compounds like 4-Isopropylpicolinic acid can be significantly minimized, aligning chemical research and production with the principles of sustainability. mdpi.comupbiochemicals.com

Q & A

Q. What are the established synthetic routes for 4-isopropylpicolinic acid, and how can researchers optimize yield and purity?

Methodological Answer:

- Common synthetic routes include cyclization of substituted pyridine derivatives or alkylation of picolinic acid precursors. Optimization involves adjusting reaction conditions (temperature, solvent, catalyst) using Design of Experiments (DOE) to identify critical parameters .

- Purity can be enhanced via recrystallization or chromatography, validated by HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm structure (e.g., aromatic proton shifts at δ 7.8–8.5 ppm, isopropyl group at δ 1.2–1.4 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR : Key stretches include C=O (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

- Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling. Monitor degradation via HPLC and identify degradation products using LC-MS. Compare results to ICH Q1A guidelines .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved?

Methodological Answer:

- Conduct a systematic review of existing literature, focusing on assay conditions (e.g., cell lines, concentrations, controls). Use meta-analysis to quantify variability and identify confounding factors (e.g., solvent effects, impurities). Replicate key studies under standardized protocols .

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

Q. What experimental strategies mitigate challenges in studying the compound’s mechanism of action?

Methodological Answer:

- Use isothermal titration calorimetry (ITC) to quantify binding affinity to target proteins. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding sites. Validate findings via site-directed mutagenesis .

- For in vivo studies, employ PICOT-like frameworks adapted for mechanistic research: Population (cell/organism model), Intervention (dose/route), Comparison (controls), Outcome (biomarker changes), Time (exposure duration) .

Q. How can researchers address discrepancies in solubility data across different solvent systems?

Methodological Answer:

- Perform solubility screens using the shake-flask method in buffered solutions (pH 1–7.4) and organic solvents (DMSO, ethanol). Analyze data with Hansen Solubility Parameters (HSP) to model solute-solvent interactions. Cross-validate results using differential scanning calorimetry (DSC) for thermodynamic profiling .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

Methodological Answer:

- Fit data to logistic regression models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values. Use ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to enhance reproducibility .

Data Presentation & Reproducibility

Q. What standards should be followed when reporting synthetic procedures for this compound?

Methodological Answer:

- Include detailed protocols (molar ratios, reaction times, purification steps) in the main text or supplementary materials. For novel methods, provide step-by-step validation data (e.g., yield vs. temperature curves). Adhere to Beilstein Journal of Organic Chemistry guidelines for experimental transparency .

Q. How can researchers ensure computational models (e.g., QSAR) for this compound are robust?

Methodological Answer:

- Validate models using external datasets and cross-validation (k-fold or leave-one-out). Report sensitivity, specificity, and AUC-ROC curves. Use open-source tools like RDKit for descriptor calculation to avoid proprietary software bias .

Conflict Resolution & Innovation

Q. What frameworks guide hypothesis generation when initial data contradict literature findings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.